(4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
Overview
Description
The compound belongs to the class of pyrazolo-pyrimidines, which are known for their wide range of biological activities . Pyrazolo-pyrimidines are a type of fused heterocyclic systems due to their wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
Pyrazolo-pyrimidines can be synthesized from 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . The process involves heating under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis
The molecular structure of pyrazolo-pyrimidines involves a pyrimidine ring fused with a pyrazole ring . The specific substituents at various positions on the ring can greatly influence the properties and biological activity of the compound .Chemical Reactions Analysis
The chemical reactions involving pyrazolo-pyrimidines can vary widely depending on the specific substituents present on the ring structure . These reactions often involve the formation or breaking of bonds at the positions of the substituents .Scientific Research Applications
Anti-Inflammatory Activity
Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant in vivo anti-inflammatory activities. Notably, compounds such as 2b, 7b, 7d, and 9b within this group showed noteworthy effectiveness in reducing inflammation (Mohamed, Kamel, & Abd El-hameed, 2013).
Antitumor Activity
N-[4-[2-(2-Amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid, a derivative of pyrrolo[2,3-d]pyrimidine, has been identified as an antitumor agent, primarily targeting thymidylate synthase (Taylor et al., 1992).
Cytoprotective Antiulcer Activity
Certain pyrrolo[2,3-d]pyrimidine derivatives, including 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine, have shown potent cytoprotective antiulcer activity in rats. These compounds effectively inhibited HCI-ethanol-induced and water-immersion stress-induced ulcers while maintaining low acute toxicity (Ikeda et al., 1996).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine showed significant in vitro antimicrobial and anticancer activity. Some compounds within this class demonstrated higher anticancer activity than the reference drug, doxorubicin, and also exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mechanism of Action
Future Directions
The future directions in the research of pyrazolo-pyrimidines could involve the design and synthesis of new derivatives with improved biological activity and selectivity . Additionally, further studies could be conducted to better understand their mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
[4-[1-(1-ethoxyethyl)pyrazol-4-yl]pyrrolo[2,3-d]pyrimidin-7-yl]methyl 2,2-dimethylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-6-26-13(2)24-10-14(9-22-24)16-15-7-8-23(17(15)21-11-20-16)12-27-18(25)19(3,4)5/h7-11,13H,6,12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGWYAGWLXOVOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=C(C=N1)C2=C3C=CN(C3=NC=N2)COC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101106876 | |
Record name | Propanoic acid, 2,2-dimethyl-, [4-[1-(1-ethoxyethyl)-1H-pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101106876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146629-76-6 | |
Record name | Propanoic acid, 2,2-dimethyl-, [4-[1-(1-ethoxyethyl)-1H-pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146629-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2,2-dimethyl-, [4-[1-(1-ethoxyethyl)-1H-pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101106876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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